An In-Depth Technical Guide to the Physicochemical Properties of (6-chloro-7-methyl-1H-indol-2-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (6-chloro-7-methyl-1H-indol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(6-chloro-7-methyl-1H-indol-2-yl)methanamine is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established privileged structure, and its derivatives have shown a wide range of biological activities. Understanding the physicochemical properties of this compound is paramount for predicting its pharmacokinetic profile, designing effective drug delivery systems, and optimizing its therapeutic potential. This guide provides a comprehensive overview of the predicted physicochemical properties of (6-chloro-7-methyl-1H-indol-2-yl)methanamine, supported by data from analogous structures and detailed experimental protocols for property determination.
Introduction: The Significance of (6-chloro-7-methyl-1H-indol-2-yl)methanamine in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a versatile scaffold for drug design. The title compound, (6-chloro-7-methyl-1H-indol-2-yl)methanamine, incorporates several key features that can influence its biological activity and physicochemical behavior:
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The Indole Scaffold: Provides a rigid framework and is known to interact with a multitude of biological targets.
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The 2-Aminomethyl Group: Introduces a basic center, crucial for salt formation, aqueous solubility, and potential interactions with acidic residues in proteins.
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The 6-Chloro Substituent: This electron-withdrawing group can significantly impact the electronic distribution of the indole ring, influencing its pKa and metabolic stability.
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The 7-Methyl Group: A lipophilic and sterically influential group that can affect binding affinity and solubility.
A thorough understanding of the interplay of these structural features on the compound's physicochemical properties is essential for its rational development as a potential therapeutic agent.
Predicted Physicochemical Properties
In the absence of direct experimental data for (6-chloro-7-methyl-1H-indol-2-yl)methanamine, a suite of well-established computational tools has been employed to predict its key physicochemical parameters. These predictions are benchmarked against available experimental data for structurally related analogs to provide a reliable estimation.
| Property | Predicted Value | Computational Method/Tool |
| Molecular Formula | C₁₀H₁₁ClN₂ | - |
| Molecular Weight | 194.66 g/mol | - |
| pKa (most basic) | ~8.5 - 9.5 | ACD/Labs Percepta, ChemAxon |
| logP | ~2.5 - 3.5 | CLogP, XLogP3, ALOGPS |
| Aqueous Solubility (logS) | -3.0 to -4.0 (Poorly Soluble) | ALOGPS, ESOL |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | E-Dragon |
Rationale for Predicted Values:
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pKa: The primary basic center is the aliphatic amine. The electron-donating nature of the indole ring is expected to increase its basicity compared to a simple benzylamine (pKa ~9.33). However, the electron-withdrawing chloro substituent will likely decrease the basicity to some extent. Computational models for pKa prediction of amines consider these electronic effects.
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logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The indole ring is inherently lipophilic. The chloro and methyl groups further increase lipophilicity. The aminomethyl group, being polar, will decrease the logP. The predicted range reflects the balance of these opposing effects. Various computational methods exist for logP prediction, each with its own strengths and weaknesses.
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Aqueous Solubility (logS): The low predicted aqueous solubility is a consequence of the significant lipophilic character of the molecule. While the amine function can be protonated at physiological pH, which would increase solubility, the overall nonpolar surface area is substantial. Predicting aqueous solubility is notoriously challenging, and multiple models should be considered. The parent compound, 2-(aminomethyl)indole, is described as "slightly soluble in water".
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Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. The value of 41.8 Ų is primarily contributed by the amine and the indole nitrogen, suggesting moderate cell permeability.
Chemical Structure and Property Prediction Workflow
The following diagram illustrates the workflow for predicting the physicochemical properties of the target compound.
Caption: Workflow for the computational prediction of physicochemical properties.
Experimental Determination of Physicochemical Properties
The following sections detail standardized protocols for the experimental verification of the predicted physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the basic aminomethyl group can be accurately determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the resulting pH change.
Principle: At the half-equivalence point of the titration of a base with a strong acid, the concentration of the protonated species equals the concentration of the free base. At this point, the measured pH is equal to the pKa of the conjugate acid.
Experimental Protocol:
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Preparation of Solutions:
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Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
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Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Titration:
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Calibrate a pH meter with standard buffers.
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Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
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Immerse the pH electrode in the solution.
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Add the standardized acid in small, precise increments.
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the measured pH versus the volume of acid added.
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Determine the equivalence point from the inflection point of the titration curve (or its first derivative).
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The pKa is the pH at half the volume of the equivalence point.
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Self-Validation: The sharpness of the inflection point in the titration curve serves as an internal validation of the accuracy of the measurement. Multiple titrations should be performed to ensure reproducibility.
Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP). It directly measures the distribution of a compound between two immiscible phases.
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Experimental Protocol:
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Preparation:
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Pre-saturate n-octanol with water and water with n-octanol.
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Prepare a stock solution of the test compound in the phase in which it is more soluble.
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Partitioning:
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Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
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Allow the phases to separate completely.
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Analysis:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Calculation:
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logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
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Self-Validation: The experiment should be performed at different initial concentrations of the compound to ensure that the logP value is independent of concentration. The sum of the amount of compound in both phases should be close to the initial amount added.
Determination of Aqueous Solubility by the Shake-Flask Method
The thermodynamic aqueous solubility is determined by measuring the concentration of a saturated solution of the compound in water at a specific temperature.
Principle: An excess amount of the solid compound is equilibrated with water until a saturated solution is formed. The concentration of the dissolved compound in the filtered solution is then determined.
Experimental Protocol:
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Equilibration:
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Add an excess amount of the solid test compound to a vial containing a known volume of water (or a buffer of a specific pH).
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Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Allow the undissolved solid to settle.
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Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
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Quantification:
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Determine the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Reporting:
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Express the solubility in units such as mg/mL or µM.
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Self-Validation: The presence of undissolved
